1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine
Description
1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is a heterocyclic compound featuring a piperazine ring linked via a methyl group to a pyrazole core substituted with ethyl and trifluoromethyl groups. The ethyl group at the pyrazole’s N-1 position and the electron-withdrawing trifluoromethyl (CF₃) group at C-3 contribute to its unique physicochemical properties, including enhanced metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C11H17F3N4 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C11H17F3N4/c1-2-18-9(7-10(16-18)11(12,13)14)8-17-5-3-15-4-6-17/h7,15H,2-6,8H2,1H3 |
InChI Key |
OPADPZADQPEOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) with Ethyl Hydrazine
The pyrazole core is typically synthesized via cyclocondensation of ETFAA with substituted hydrazines. For 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-ETP), ethyl hydrazine replaces methyl hydrazine in analogous protocols. The reaction proceeds in aqueous medium with catalytic acid (e.g., H₂SO₄ or CF₃COOH) at 50–140°C, achieving regioselectivity ratios exceeding 96:4 for the 5-substituted isomer. Key parameters include:
-
Temperature : Elevated temperatures (80–100°C) favor kinetic control, minimizing isomerization.
-
Acid Catalyst : Sub-stoichiometric acid (0.001–0.25 eq) enhances selectivity while reducing byproducts.
-
Solvent System : Water or ethanol-water mixtures simplify purification by promoting crystallization.
Example Protocol
ETFAA (1.0 eq) and ethyl hydrazine (1.05 eq) are combined in water with H₂SO₄ (0.1 eq) at 80°C for 4 hours. The product crystallizes as large platelets, enabling filtration yields >85%.
Functionalization of the Pyrazole Core
The hydroxyl group at the 5-position of 5-ETP is converted to a chloromethyl intermediate for coupling with piperazine.
Chlorination of 5-ETP
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) converts the hydroxyl group to chloride. Excess reagent is removed via distillation, yielding 5-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.
Optimization Insight
Alkylation of Piperazine
The chloromethyl intermediate reacts with piperazine in a nucleophilic substitution.
Protocol
5-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and piperazine (2.5 eq) are stirred in acetonitrile with K₂CO₃ (3.0 eq) at 60°C for 12 hours. The product is isolated via aqueous workup and recrystallized from ethyl acetate, yielding 72–78%.
Advanced Methodologies and Mechanistic Insights
Regioselective Control in Pyrazole Formation
Regioselectivity arises from the electronic and steric effects of the trifluoromethyl group and reaction conditions. Density functional theory (DFT) calculations indicate that the 5-substituted isomer is thermodynamically favored due to reduced steric strain. Acidic conditions protonate the diketone intermediate, directing nucleophilic attack by hydrazine to the γ-keto position.
Comparative Data
| Condition | Selectivity (5-ETP : 3-ETP) | Yield (%) |
|---|---|---|
| H₂SO₄, 80°C, 4 h | 97:3 | 86 |
| CF₃COOH, 100°C, 3 h | 95:5 | 82 |
| No catalyst, 120°C, 6 h | 80:20 | 68 |
Catalytic and Solvent Effects
Sub-stoichiometric acid (0.1 eq H₂SO₄) minimizes ester hydrolysis while accelerating cyclization. Ethanol, generated in situ during ETFAA decomposition, acts as a co-solvent, improving solubility without requiring external additives.
Purification and Scalability
Crystallization Techniques
The platelet-like crystal morphology of 5-ETP facilitates rapid filtration. Cooling the reaction mixture to 0–5°C precipitates >90% of the product with minimal impurities.
Distillation and Solvent Recovery
Reactive distillation removes ethanol during cyclocondensation, reducing downstream purification costs. Ethanol recovery rates exceed 95% in industrial-scale setups.
Applications and Derivatives
The target compound serves as a key intermediate for:
Functionalization strategies from the Enamine study enable further derivatization:
-
Bromination : NBS in CCl₄ introduces bromine at the 4-position for cross-coupling.
-
Lithiation : Flow reactors enable efficient functional group introduction at the 5-position.
Chemical Reactions Analysis
Types of Reactions
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the benzylic position.
Scientific Research Applications
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl vs. Methyl Substituents
The ethyl group at the pyrazole’s N-1 position is critical for activity. Cross-reactivity studies in immunoassays show that replacing ethyl with methyl on piperazine reduces antibody recognition by >56-fold (CR drops from 100% to 1.8%), suggesting ethyl’s steric and hydrophobic interactions are pivotal for molecular recognition . Similarly, coumarin-piperazine derivatives with ethyl at N-4 piperazine exhibit higher acetylcholinesterase (AChE) inhibition than methyl-substituted analogs, which show reduced activity .
Trifluoromethyl vs. Other Electron-Withdrawing Groups
The trifluoromethyl group at pyrazole C-3 enhances metabolic stability and target binding. For instance, [4-(trifluoromethyl)benzyl]piperazine derivatives (e.g., Compound 23) demonstrate potent antiproliferative activity (GI₅₀ = 1.00 µM against breast cancer cells), outperforming analogs with hydrogen or chlorine substituents . However, in coumarin-piperazine hybrids, replacing chlorine with CF₃ reduces AChE inhibition, highlighting context-dependent effects of this group .
Piperazine vs. Morpholine Ring Systems
Piperazine derivatives generally exhibit superior activity to morpholine analogs due to enhanced hydrogen-bonding capacity and conformational flexibility. In thiazolylhydrazine derivatives, replacing morpholine with piperazine improved monoamine oxidase (MAO) inhibition, attributed to piperazine’s ability to adopt favorable binding conformations .
Antimicrobial and Antitumor Activity
- Target Compound vs. [4-(Trifluoromethyl)Benzyl]Piperazine Derivatives : Compound 23 (with CF₃-benzyl-piperazine) shows broad-spectrum antitumor activity (GI₅₀ < 1 µM), while the target compound’s pyrazole-piperazine hybrid structure may offer distinct pharmacokinetic advantages due to reduced aromaticity .
- Fluoroquinolone Analogs: Antibody cross-reactivity studies indicate that removing the piperazine ring (e.g., flumequine) abolishes activity, underscoring piperazine’s role in target engagement .
Enzyme Inhibition
- AChE Inhibition : Ethyl-substituted coumarin-piperazine derivatives show IC₅₀ values comparable to donepezil, whereas methyl or CF₃ substitutions reduce potency by >50% .
Data Tables
Table 2: Antitumor Activity of Piperazine Derivatives
| Compound | Structure | GI₅₀ (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| Compound 23 | [4-(CF₃)Benzyl]Piperazine | 1.00 | MDA-MB-46 (breast) | |
| Target Compound (Hypothetical) | Pyrazole-Piperazine Hybrid | Pending | N/A | — |
Biological Activity
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperazine moiety and a trifluoromethyl-substituted pyrazole ring, contributing to its diverse pharmacological properties.
Molecular Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉F₃N₄ |
| Molecular Weight | 276.30 g/mol |
| CAS Number | 1170061-73-0 |
| IUPAC Name | This compound |
The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets.
Pharmacological Effects
Research has indicated that this compound exhibits:
- Antimicrobial Activity : In studies involving various bacterial strains, derivatives of pyrazole compounds have shown promising results against pathogens such as Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus. The presence of the piperazine linker has been noted to improve bioactivity through enhanced hydrogen bonding interactions with active site residues of target proteins .
- Anticancer Properties : Compounds containing piperazine structures have demonstrated significant antiproliferative effects against cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as anticancer agents .
Case Study: Antitubercular Activity
In a study focusing on the inhibition of MurB enzyme in E. coli, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth. The findings suggested that modifications in the pyrazole ring significantly influenced the inhibitory potency, with certain substitutions leading to improved activity against Mtb .
Research Findings on Anticancer Activity
A recent investigation into piperazine derivatives revealed that modifications at specific positions on the pyrazole ring could enhance anticancer activity. For example, compounds with trifluoromethyl substitutions showed increased cytotoxic effects against A549 lung cancer cells, outperforming traditional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or trifluoromethyl-substituted precursors.
- Step 2 : Alkylation of the pyrazole nitrogen with ethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Introduction of the piperazine moiety through nucleophilic substitution or reductive amination, requiring precise control of pH (7–9), temperature (60–80°C), and reaction time (6–12 hours) .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | DMF or DCM | DMF enhances reactivity |
| Catalyst | K₂CO₃ or NEt₃ | NEt₃ improves selectivity |
Analytical validation via thin-layer chromatography (TLC) and ¹H/¹³C NMR is critical for monitoring intermediates .
Q. How can structural elucidation and purity assessment be systematically performed for this compound?
- Spectroscopic Techniques :
- Chromatography :
- HPLC-PDA with C18 columns (acetonitrile/water gradient) assesses purity (>95%) .
Q. Common Impurities :
- Unreacted pyrazole intermediates.
- N-Ethyl byproducts from incomplete alkylation .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and ethyl groups influence the compound’s reactivity and biological activity?
- Steric Effects : The trifluoromethyl group at position 3 of the pyrazole creates steric hindrance, reducing nucleophilic attack on the adjacent methyl-piperazine linker .
- Electronic Effects :
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Trifluoromethyl → Cl | Reduced kinase inhibition | |
| Ethyl → Methyl | Lower metabolic stability |
Q. What experimental models are suitable for evaluating the compound’s pharmacological potential, and how can data contradictions be resolved?
- In Vitro Models :
- In Vivo Models :
- Rodent Neuropathic Pain Models : Assess analgesic efficacy via von Frey filament testing .
Q. Addressing Data Contradictions :
- Discrepancies in toxicity profiles (e.g., low toxicity in vitro vs. hepatotoxicity in vivo) may arise from metabolic activation. Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) .
Q. How can computational methods (e.g., molecular docking, MD simulations) guide the design of derivatives with enhanced target selectivity?
- Molecular Docking :
- MD Simulations :
- ADMET Prediction :
- SwissADME : Predict moderate CYP3A4 inhibition (T½ = 4.2 hours), suggesting potential drug-drug interactions .
Q. Design Strategy :
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Challenges :
- Exothermic Reactions : Ethylation of pyrazole at scale risks thermal runaway.
- Purification : Low solubility of intermediates in non-polar solvents.
- Solutions :
Q. Data Contradiction Analysis Example :
- Issue : Conflicting reports on antiplatelet activity (high in computational models vs. low in vitro).
- Resolution : Verify activity using human platelet-rich plasma (PRP) assays with collagen-induced aggregation. Discrepancies may arise from species-specific target expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
